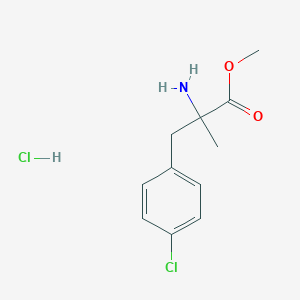
Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride
Descripción general
Descripción
“Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride” is a chemical compound with the linear formula C10H12O2N1Cl1 . It is also known as 4-chlorophenylalanine methyl ester . This compound belongs to the class of organic compounds known as phenylalanine and derivatives .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClC1=CC=C (CC (C (OC)=O)N)C=C1 . The InChI key for this compound is FBHPVOLRIXZZMD-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Photopolymerization
- A study introduced an alkoxyamine compound related to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride as a photoiniferter, which decomposes under UV irradiation to generate radicals. This compound was used in nitroxide-mediated photopolymerization (NMP2) (Guillaneuf et al., 2010).
Synthesis Methodologies
- Research focused on optimizing the synthesis of similar compounds, investigating the effects of various conditions on yield and reaction efficiency, which is essential for pharmaceutical and chemical industries (Wang Guo-hua, 2008).
Radioactive Labeling
- A study described the preparation of a 14C labeled compound structurally related to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride for investigating the pharmacological properties and mode of action of certain drugs (Engler & Pallos, 1973).
Anticancer Drug Research
- The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, related to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride, were explored for their potential as anticancer drugs. These compounds showed significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
Crystallography and Spectroscopy
- A comprehensive chemical characterization of cathinone derivatives, structurally related to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride, was performed. This included nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and other spectroscopic methods, aiding in identification and analysis of such compounds (Kuś et al., 2016).
Corrosion Inhibition
- Research on α-aminophosphonates related to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, a finding valuable for industrial applications (Gupta et al., 2017).
Antimicrobial Agents
- A study synthesized new quinazolines, structurally similar to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride, and evaluated them as potential antimicrobial agents. These compounds demonstrated significant antibacterial and antifungal activities (Desai et al., 2007).
Polymer Chemistry
- Research involved synthesizing monomers related to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride for use in polymer chemistry, specifically as polymeric amino protecting groups (Gormanns & Ritter, 1994).
Anticonvulsant Activity
- A study focused on the synthesis and evaluation of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a compound related to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride, as a potent anticonvulsant. The research provided insights into the structure-activity relationships of these compounds (Scott et al., 1993).
Propiedades
IUPAC Name |
methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-11(13,10(14)15-2)7-8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULOIOMCCWQZPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



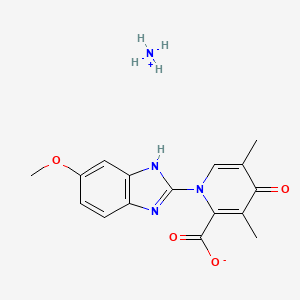
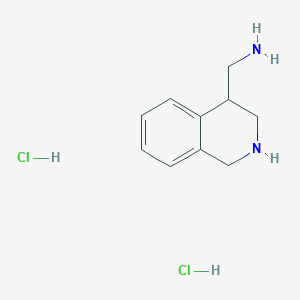
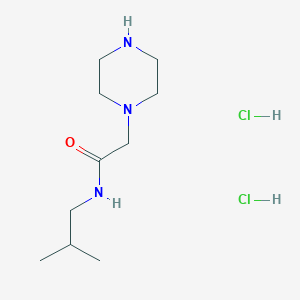
![Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B1436398.png)
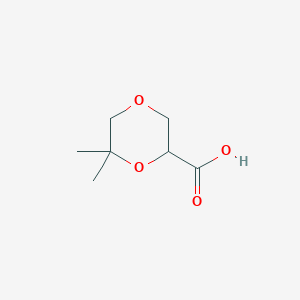
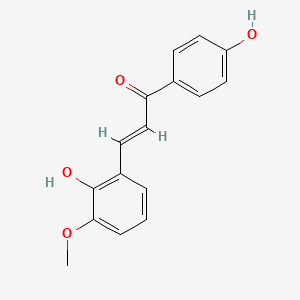
![(8R,9S,10R,13S,14S,16S,17R)-16,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436403.png)

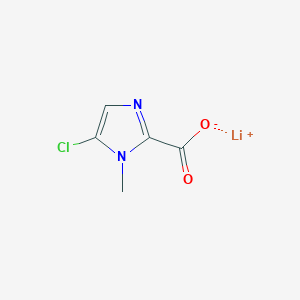
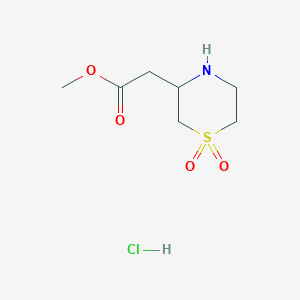
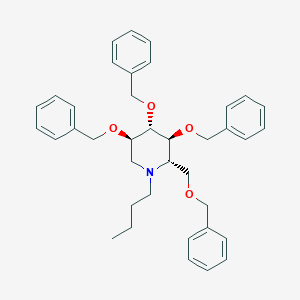
![2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B1436415.png)

![3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate](/img/structure/B1436417.png)